2-Iodoethanol (CAS No. 624-76-0): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
2-Iodoethanol (CAS No. 624-76-0): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Iodoethanol, identified by the CAS number 624-76-0, is a versatile bifunctional molecule of significant interest in chemical synthesis and the development of novel therapeutic agents.[1][2][3][4] Its structure, featuring both a reactive hydroxyl group and a labile iodine atom, makes it a valuable building block for the introduction of an iodoethyl moiety in a variety of organic transformations.[5] This guide provides an in-depth overview of 2-iodoethanol, including its chemical and physical properties, key synthetic applications with detailed experimental protocols, and its relevance in the broader context of drug discovery and development.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of 2-iodoethanol is crucial for its safe handling and effective use in experimental settings. This data is summarized in the table below.
| Property | Value | References |
| CAS Number | 624-76-0 | [1][2][3][4][6][7][8] |
| Molecular Formula | C₂H₅IO | [1][2][3][6][7][8] |
| Molecular Weight | 171.97 g/mol | [2][4][6] |
| Appearance | Clear colorless to yellow-brown liquid | [6][8] |
| Density | 2.205 g/mL at 25 °C | [3][9][10] |
| Boiling Point | 85 °C at 25 mmHg | [3][9][10] |
| Refractive Index | n20/D 1.572 | [3][9][10] |
| Solubility | Soluble in water | [3][9] |
| Storage | Store at 2-8°C, protected from light | [1][9][10] |
| Stabilizer | Often stabilized with copper | [1][6][10] |
| Hazard Class | 6.1 | [1] |
| Packing Group | II | [1] |
| UN Number | 2810 | [1] |
Safety Precautions: 2-Iodoethanol is classified as toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] All manipulations should be performed in a well-ventilated fume hood.[11] It is incompatible with strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, and acid chlorides.[11]
Key Synthetic Applications and Experimental Protocols
2-Iodoethanol serves as a key intermediate in several important synthetic transformations, particularly in the fields of medicinal chemistry and materials science.
Synthesis of N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes are a class of organic compounds that are widely used as ligands in organometallic chemistry.[1][2] 2-Iodoethanol is a crucial reagent in a one-pot synthesis of unsymmetrical NHC ligands.[1][2]
Experimental Protocol:
-
Formation of N-(2-iodoethyl)arylamine Salt: A solution of an aniline (B41778) derivative (1 equivalent) and 2-iodoethanol (10 equivalents) is heated to 90°C under a nitrogen atmosphere.[2]
-
Conversion to the Corresponding Iodide: The resulting N-(2-iodoethyl)arylamine salt is then converted to the corresponding iodide.[1]
-
Reaction with Amine and Triethyl Orthoformate: The iodide is subsequently reacted with an aliphatic or aromatic amine (1 equivalent) followed by the addition of triethyl orthoformate to yield the desired imidazolinium salt, which is the precursor to the NHC ligand.[1][2]
Synthesis of N-Heterocyclic Carbene (NHC) Precursors.
Quaternization of Polymers for Drug Delivery
2-Iodoethanol is utilized for the quaternization of polymers, a process that introduces a permanent positive charge onto the polymer backbone.[4] This modification is particularly relevant in the development of drug delivery systems, as it can enhance the interaction of the polymer with negatively charged biological membranes and improve the loading of anionic drugs.[4][13]
Experimental Protocol:
-
Dispersion of Polymer: A polymer containing tertiary amine groups, such as poly(2-diethylaminoethyl methacrylate) (PDMAEMA), is dispersed in a suitable solvent like dimethylformamide (DMF).[4]
-
Addition of 2-Iodoethanol: 2-Iodoethanol is added to the polymer dispersion.[4]
-
Reaction: The mixture is heated, for example, at 120°C overnight with stirring, to facilitate the quaternization reaction.[4]
-
Purification: The resulting quaternized polymer is then purified by washing with appropriate solvents to remove any unreacted 2-iodoethanol and other impurities.[4]
Quaternization of a Polymer using 2-Iodoethanol.
Synthesis of Neuroexcitants
Representative Experimental Workflow for Pyrrolidine-based Neuroexcitants:
-
N-Alkylation: A protected amino acid derivative or a suitable nitrogen-containing heterocycle is N-alkylated with 2-iodoethanol in the presence of a base to introduce the 2-hydroxyethyl group.
-
Functional Group Interconversion: The terminal hydroxyl group of the introduced side chain is then converted to a better leaving group, such as a tosylate or mesylate.
-
Intramolecular Cyclization: The molecule is then subjected to conditions that promote intramolecular cyclization to form the pyrrolidine (B122466) ring.
-
Further Elaboration and Deprotection: Subsequent steps would involve the introduction of other required functional groups and the removal of protecting groups to yield the final neuroexcitant.
Relevance in Drug Development
The utility of 2-iodoethanol in synthesizing diverse molecular scaffolds, such as NHC ligands and functionalized polymers, positions it as a valuable tool in the drug development pipeline. The synthesis of novel bioactive molecules is a cornerstone of discovering new therapeutic agents.
Role of 2-Iodoethanol in the Drug Development Workflow.
While 2-iodoethanol itself is not known to directly interact with specific signaling pathways, its role as a precursor allows for the creation of molecules that can.[14][15][16][17] For instance, the neuroexcitants synthesized using 2-iodoethanol as a starting material are designed to interact with specific receptors in the central nervous system.[1] Similarly, the functionalized polymers can be designed for targeted drug delivery to specific cells or tissues, thereby influencing local signaling pathways.
2-Iodoethanol is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for the synthesis of a wide range of organic molecules, from complex ligands for catalysis to functionalized polymers for biomedical applications. A comprehensive understanding of its handling requirements and synthetic utility, as detailed in this guide, is essential for leveraging its full potential in the advancement of chemical and pharmaceutical research.
References
- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 2. A practical synthesis of (-)-kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Syntheses of (−)-α-Kainic Acid and (+)-α-Allokainic Acid via Stereoselective C-H Insertion and Efficient 3,4-Stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Iodoethanol 99 624-76-0 [sigmaaldrich.com]
- 5. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Molecular Basis of Toxins’ Interactions with Intracellular Signaling via Discrete Portals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkaloid Synthesis: (-)-α-Kainic Acid (Cohen), Hyacinthacine A2 (Fox), (-)-Agelastatin A (Hamada), (+)-Luciduline (Barbe), (+)-Lunarine (Fan), (-)-Runanine (Herzon) [organic-chemistry.org]
- 10. radiologybusiness.com [radiologybusiness.com]
- 11. Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
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